![molecular formula C3H3ClN2S B2953366 4-(Chloromethyl)-1,2,3-thiadiazole CAS No. 147123-30-6](/img/structure/B2953366.png)
4-(Chloromethyl)-1,2,3-thiadiazole
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Description
4-(Chloromethyl)-1,2,3-thiadiazole (CMT) is an important organic compound that has been extensively studied in the fields of synthetic chemistry and medicinal chemistry. CMT has been found to have a wide range of applications in the laboratory, from organic synthesis to drug discovery.
Scientific Research Applications
Corrosion Inhibition
The compounds including 1,3,4-thiadiazoles, a category related to 4-(Chloromethyl)-1,2,3-thiadiazole, have been studied for their potential as corrosion inhibitors. In one study, new 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their ability to inhibit corrosion of mild steel in an acidic solution. The study found that some of these compounds exhibit good inhibition properties, suggesting their potential use in corrosion prevention in industrial applications (Bentiss et al., 2007).
Synthesis and Structural Diversity
1,2,3-Thiadiazoles, which are chemically related to 4-(Chloromethyl)-1,2,3-thiadiazole, are significant in medicinal and natural product chemistry due to their wide applications. A study disclosed a tandem reaction for synthesizing structurally diverse 1,2,3-thiadiazoles. This method, characterized by mild and sulfur-free reaction conditions, broadens the scope for creating novel compounds with varied structures and potential applications (Zhang et al., 2022).
Biological and Pharmacological Activities
1,3,4-Thiadiazole-based compounds, closely related to 4-(Chloromethyl)-1,2,3-thiadiazole, have a wide range of biological activities. These include anticancer properties, acting as diuretics, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Additionally, they have shown effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include various enzymes, making them significant in medicinal chemistry (Matysiak, 2015).
Agricultural Applications
1,3,4-Thiadiazoles, including derivatives of 4-(Chloromethyl)-1,2,3-thiadiazole, are being explored for their potential in agriculture. One study synthesized 1,3,4-thiadiazole xylofuranose derivatives and found that some compounds exhibited potent fungicidal activities, surpassing the efficacy of commercial fungicides. This indicates their potential as effective agrochemicals for protecting crops against fungal diseases (Zong et al., 2017).
Antimicrobial Agents
The 1,3,4-thiadiazole structure, related to 4-(Chloromethyl)-1,2,3-thiadiazole, is being investigated for its antimicrobial properties. Research has shown that 2-amino-1,3,4-thiadiazoles can act as scaffolds for developing promising antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections (Serban et al., 2018).
properties
IUPAC Name |
4-(chloromethyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-2-7-6-5-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFVKQUUOJAIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1,2,3-thiadiazole |
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